Tert-butyl 6-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
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Overview
Description
Tert-butyl 6-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a chemical compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable benzazepine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzazepine compounds .
Scientific Research Applications
Tert-butyl 6-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 6-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is unique due to its specific benzazepine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 6-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-7-11-5-4-6-13(16)12(11)8-10-17/h4-6H,7-10,16H2,1-3H3 |
InChI Key |
IWPQOHNAGZDZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C(=CC=C2)N |
Origin of Product |
United States |
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